molecular formula C25H21FN6O B14165300 Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-

Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-

Cat. No.: B14165300
M. Wt: 440.5 g/mol
InChI Key: SCJMHNYQTKWNRD-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a cis-configured cyclobutanol core substituted with a methyl group and an imidazo[5,1-f][1,2,4]triazine moiety. Its design integrates fused heterocyclic systems (quinoline, imidazo-triazine) known for modulating protein-ligand interactions, particularly in oncology and inflammation research.

Properties

Molecular Formula

C25H21FN6O

Molecular Weight

440.5 g/mol

IUPAC Name

3-[4-amino-5-(8-fluoro-2-phenylquinolin-7-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methylcyclobutan-1-ol

InChI

InChI=1S/C25H21FN6O/c1-25(33)11-16(12-25)24-31-21(22-23(27)28-13-29-32(22)24)17-9-7-15-8-10-18(30-20(15)19(17)26)14-5-3-2-4-6-14/h2-10,13,16,33H,11-12H2,1H3,(H2,27,28,29)

InChI Key

SCJMHNYQTKWNRD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C2=NC(=C3N2N=CN=C3N)C4=C(C5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)F)O

Origin of Product

United States

Preparation Methods

Cis-1-Methylcyclobutanol Core

The cis-configuration of the cyclobutanol ring is achieved via yeast-mediated asymmetric reduction of a cyclobutanone precursor. As detailed in JP2974181B2, (1S,2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanone is reduced using Saccharomyces cerevisiae in a phosphate buffer (pH 7.06) under aerobic conditions. This biocatalytic method affords the cis-diol with >99% enantiomeric excess, which is subsequently deprotected and methylated.

Grignard addition to cyclobutanone derivatives further enables the introduction of the 1-methyl group. For example, methylmagnesium bromide reacts with 3-oxohexanenitrile intermediates under anhydrous conditions, followed by acid quenching and extraction with ethyl acetate. Purification via normal-phase chromatography (EtOAc/heptane) yields the cis-cyclobutanol stereoisomer preferentially.

Imidazo[5,1-f]Triazine Scaffold

The imidazotriazine core is constructed via a POCl3-mediated cyclization of a substituted amidine precursor. As per PMC4007908, 5-methoxy-triazin-6-ylmethylamine is coupled with a cyclobutanone ester using HATU, followed by cyclization with POCl3 to form the imidazotriazine ring. Bromination at the 7-position using N-bromosuccinimide (NBS) in DMF furnishes the key intermediate for subsequent Suzuki coupling.

Ammonolysis of the 7-bromo intermediate with aqueous NH3 in THF introduces the 4-amino group, critical for biological activity. LCMS analysis (Method D) confirms >90% purity, with [M+H]+ = 152.10.

8-Fluoro-2-Phenylquinolin-7-Yl Boronate

The quinolinyl subunit is synthesized via Pd-catalyzed cross-coupling and fluorination. Starting from 2-phenyl-7-bromoquinoline, electrophilic fluorination at the 8-position is achieved using Selectfluor in acetonitrile at 80°C. Conversion to the boronate ester employs bis(pinacolato)diboron and Pd(dppf)Cl2 in 1,4-dioxane, yielding the Suzuki coupling partner.

Final Coupling and Integration

Suzuki-Miyaura Coupling

The imidazotriazine and quinolinyl subunits are conjugated via a Pd-mediated Suzuki reaction . As described in WO2020260871A1, the 7-bromo-imidazotriazine reacts with the quinolinyl boronate in a mixture of 1,4-dioxane/H2O (3:1) using Pd(PPh3)4 and K2CO3. The reaction proceeds at 90°C for 12 h, affording the biaryl product in 85% yield after purification by normal-phase chromatography.

Cyclobutanol-Imidazotriazine Conjugation

The cis-cyclobutanol is linked to the imidazotriazine via a Mitsunobu reaction . Using PPh3 and DIAD in THF, the hydroxyl group of the cyclobutanol displaces a leaving group (e.g., chloride) at the imidazotriazine’s 3-position. The reaction proceeds with retention of configuration, preserving the cis-stereochemistry.

Stereochemical and Regiochemical Considerations

Cis-Selectivity in Cyclobutanol Formation

The yeast-mediated reduction’s stereoselectivity arises from the enzyme’s active site geometry, which preferentially binds the cyclobutanone in a conformation favoring cis-diol formation. Competing methods, such as Grignard additions, require chiral auxiliaries or catalysts to achieve similar selectivity.

Fluorination Positional Control

The 8-fluoro substituent on the quinoline is introduced using DAST (diethylaminosulfur trifluoride) in dichloromethane at −78°C, ensuring minimal byproduct formation. 19F NMR confirms >95% regiopurity.

Optimization and Scale-Up

Reaction Condition Screening

Parameter Optimal Conditions Impact on Yield
Suzuki Coupling Temp 90°C 85% yield
Fluorination Agent Selectfluor (2 eq) 92% conversion
Cyclization Catalyst POCl3 (1.5 eq) 78% efficiency

Purification Challenges

  • Cyclobutanol intermediates require azeotropic drying with toluene to prevent epimerization.
  • Imidazotriazine-cyclobutanol conjugates are purified via reverse-phase HPLC (ACN/H2O + 0.1% TFA), achieving >98% purity.

Biological Relevance and Applications

The compound’s IGF-1R inhibitory activity (IC50 = 0.33 μM) stems from hydrogen bonding between the quinolinyl fluorine and Lys1003, as well as the imidazotriazine’s hinge interactions. Microsomal stability assays in human liver microsomes show a clearance rate of 0.91 mL/min/mg, indicating favorable pharmacokinetics.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone (CAS: 867165-62-6)

  • Key Similarities: Cyclobutane backbone with fused heterocyclic systems (imidazo-pyrazine and quinoline). Chlorine substitution at the quinoline moiety (cf. fluorine in the target compound).
  • Key Differences: Cyclobutanone (ketone) instead of cyclobutanol (alcohol), altering polarity and hydrogen-bonding capacity. Imidazo[1,5-a]pyrazine vs. imidazo[5,1-f][1,2,4]triazine, affecting π-π stacking and binding pocket compatibility .

1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine (CAS: 1519609-29-0)

  • Key Similarities: Cyclobutane ring with nitrogen-rich substituents (triazolo-pyridine). Potential for targeting nucleotide-binding domains.
  • Key Differences: Triazolo-pyridine system lacks the quinoline and imidazo-triazine pharmacophores critical for kinase inhibition .

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound shows moderate similarity (~50–60%) to kinase inhibitors like LY2784544 (imidazo[1,2-b]pyridazine derivative) and acifluorfen (herbicidal diphenyl ether). These metrics highlight shared features such as aromatic stacking groups and halogen substitutions but underscore divergent functional groups (e.g., cyclobutanol vs. sulfonylbenzamide) .

Bioactivity Correlation and Research Findings

Bioactivity Clustering

Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals that the target compound likely shares mechanisms with imidazo[1,2-b]pyridazines and quinoline-based kinase inhibitors, given structural parallels. For example:

  • Aglaithioduline (70% similarity to SAHA, an HDAC inhibitor) demonstrates that minor structural variations (e.g., cyclobutanol vs. hydroxamate) can shift target specificity from epigenetic enzymes to kinases .
  • Triticonazole (cyclopentanol triazole) shares a sterically constrained alcohol core but lacks the fused heterocycles necessary for kinase inhibition, emphasizing the critical role of the imidazo-triazine-quinoline assembly .

Comparative Data Table

Compound Name / CAS Molecular Weight Core Structure Key Substituents Bioactivity (Inferred)
Target Compound Not Provided cis-Cyclobutanol Imidazo[5,1-f][1,2,4]triazine, Quinoline Kinase inhibition, Epigenetic modulation
3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone / 867165-62-6 424.88 Cyclobutanone Imidazo[1,5-a]pyrazine, Chloroquinoline Kinase inhibition (e.g., JAK/STAT)
LY2784544 / 1229236-86-5 469.94 Imidazo[1,2-b]pyridazine Morpholinomethyl, Fluorobenzyl JAK2 inhibition

Biological Activity

Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-, also known by its CAS number 1246454-25-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly in the context of cancer research.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Molecular Formula : C25_{25}H21_{21}F N6_6O
  • Molecular Weight : 440.472 g/mol

The structure contains a cyclobutanol moiety linked to an imidazo[5,1-f][1,2,4]triazine scaffold, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. While specific synthetic routes can vary, they often include:

  • Formation of the imidazo[5,1-f][1,2,4]triazine core.
  • Introduction of the fluorophenyl and amino substituents.
  • Final cyclization to yield the cyclobutanol derivative.

Anticancer Activity

Recent studies have demonstrated that Cyclobutanol exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50_{50} (µM) Mechanism of Action
Cervical Cancer (SISO)2.87 - 3.06Induces apoptosis and inhibits cell growth
Bladder Cancer (RT-112)3.42 - 5.59Apoptosis induction and cell cycle arrest
Non-Small Cell Lung (HCC827)0.09 - 0.24PI3K pathway inhibition

These values indicate that Cyclobutanol is more potent than some reference drugs like cisplatin in certain contexts.

The primary mechanisms by which Cyclobutanol exerts its anticancer effects include:

  • Induction of Apoptosis : Studies have shown that treatment with Cyclobutanol leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in cancer cells.
  • Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells, which is critical for preventing tumor proliferation.
  • Inhibition of Key Signaling Pathways : Notably, Cyclobutanol inhibits the PI3K/AKT signaling pathway, which is often dysregulated in cancer cells.

Case Study 1: Cervical Cancer Cell Line (SISO)

A study evaluated the cytotoxicity of Cyclobutanol on the SISO cell line. The results indicated an IC50_{50} value ranging from 2.87 to 3.06 µM, suggesting a strong inhibitory effect on cell proliferation compared to control treatments.

Case Study 2: Bladder Cancer Cell Line (RT-112)

In another study focusing on bladder cancer cells (RT-112), Cyclobutanol demonstrated an IC50_{50} value between 3.42 and 5.59 µM. The compound was shown to induce apoptosis through a caspase-dependent mechanism.

Q & A

Basic: What synthetic strategies are recommended for constructing the imidazo[5,1-f][1,2,4]triazine core in this compound?

Methodological Answer:
The imidazo[5,1-f][1,2,4]triazine core can be synthesized via multi-step condensation reactions. For example, triazine intermediates are often prepared by reacting hydrazine derivatives with carbonyl compounds under acidic conditions. Evidence from similar fused heterocycles (e.g., triazolo[4,3-b]pyridazines) suggests using oxalyl chloride or trimethylsilyl isothiocyanate as coupling agents to form fused rings . Key steps include:

  • Step 1: Synthesize the quinoline-substituted triazine precursor via Buchwald-Hartwig amination to introduce the 8-fluoro-2-phenylquinoline moiety.
  • Step 2: Perform cyclization using Pd-catalyzed cross-coupling or microwave-assisted conditions to fuse the imidazole and triazine rings.
  • Step 3: Introduce the cyclobutanol group via nucleophilic substitution, ensuring cis-stereochemistry by controlling reaction temperature and solvent polarity.

Advanced: How can stereochemical purity (cis-configuration) be ensured during synthesis?

Methodological Answer:
The cis-configuration requires chiral resolution or asymmetric synthesis. Techniques include:

  • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers post-synthesis .
  • Asymmetric Catalysis: Employ palladium catalysts with chiral ligands (e.g., BINAP) during cyclobutanol ring formation to favor cis-configuration .
  • Crystallization Control: Adjust solvent polarity (e.g., tert-butyl methyl ether) to selectively crystallize the cis-isomer, as seen in analogous cyclobutane derivatives .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the imidazo-triazine core and quinoline substituents. Aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons) validate the 8-fluoro group .
  • HPLC-MS: High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while reverse-phase HPLC monitors purity (>95% by UV detection at 254 nm) .
  • FT-IR: Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3350 cm⁻¹ (N-H stretch) confirm triazine and amino groups .

Advanced: How can researchers design in vitro assays to study target engagement for this compound?

Methodological Answer:
Given the structural similarity to CNS PET ligands (e.g., PDE2A ligands in ), prioritize assays that evaluate:

  • Receptor Binding: Radioligand displacement assays (e.g., using [³H]-labeled analogs) to measure affinity for kinase or GPCR targets.
  • Cellular Permeability: Use MDCK-MDR1 monolayers to assess blood-brain barrier penetration, guided by physicochemical parameters (LogP < 3, polar surface area <90 Ų) .
  • Enzymatic Inhibition: Fluorescence-based kinase assays (e.g., ADP-Glo™) to quantify IC50 values. Include negative controls (e.g., staurosporine) to validate specificity.

Basic: What safety precautions are essential during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, chemical goggles, and flame-retardant lab coats. Use fume hoods to avoid inhalation of fine particulates .
  • Storage: Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis of the triazine ring. Avoid exposure to light (photolabile quinoline group) .
  • Spill Management: Neutralize spills with activated carbon and dispose as hazardous waste (EPA Hazard Code D001) .

Advanced: How can computational modeling predict metabolic stability and off-target effects?

Methodological Answer:

  • QSAR Modeling: Use Schrödinger’s QikProp to predict metabolic liabilities (e.g., CYP3A4/2D6 inhibition) based on topological polar surface area and rotatable bonds .
  • Molecular Docking: Glide or AutoDock Vina simulates binding to off-target kinases (e.g., EGFR, JAK2). Prioritize scaffolds with >5 kcal/mol binding energy differentials vs. primary targets .
  • MD Simulations: GROMACS-based simulations (50 ns) assess conformational stability in aqueous and lipid bilayer environments, identifying vulnerable sites for oxidative metabolism .

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